molecular formula C9H8BrNO B1289088 4-bromo-5-methoxy-1H-indole CAS No. 90858-86-9

4-bromo-5-methoxy-1H-indole

Cat. No.: B1289088
CAS No.: 90858-86-9
M. Wt: 226.07 g/mol
InChI Key: FPSVUEYKYLKRJL-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often derived from plants and have significant pharmacological effects . The addition of bromine and methoxy groups to the indole structure can modify its chemical properties and biological activities, making this compound a compound of interest in scientific research.

Scientific Research Applications

4-Bromo-5-methoxy-1H-indole has several applications in scientific research:

Safety and Hazards

4-bromo-5-methoxy-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Research on 4-bromo-5-methoxy-1H-indole is still ongoing, and new findings are emerging, which may lead to the development of new drugs, pesticides, and materials in the future. The intermediate products involved in the synthesis of this compound are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .

Biochemical Analysis

Biochemical Properties

4-Bromo-5-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Moreover, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signal transduction pathways by binding to cell surface receptors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic processes . For example, this compound has been shown to inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their levels and affecting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of this compound to specific cellular compartments, affecting its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-methoxy-1H-indole typically involves the bromination of 5-methoxyindole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxy-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium or Grignard reagents are often used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling: Palladium catalysts are typically used in coupling reactions.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new indole derivative with a different substituent replacing the bromine atom.

Comparison with Similar Compounds

    5-Methoxyindole: Lacks the bromine atom, which can significantly alter its reactivity and biological activity.

    4-Bromoindole: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    5-Bromo-2-methoxyindole:

Uniqueness: 4-Bromo-5-methoxy-1H-indole is unique due to the specific combination of bromine and methoxy groups on the indole ring. This combination can enhance its reactivity in chemical synthesis and its potential biological activities compared to other indole derivatives .

Properties

IUPAC Name

4-bromo-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSVUEYKYLKRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90858-86-9
Record name 4-BROMO-5-METHOXY-1H-INDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a −40° C. solution of 2-bromo-4-nitro-anisole (1.16 g, 5 mmol) in THF (10 ml) was added vinylmagnesium bromide (1M in THF, 15 ml). The reaction mixture was stirred for 30 min while allowing the temperature to rise to −20° C. The reaction was quenched by addition of a saturated solution of NH4Cl, diluted with Et2O, and the aqueous layer was extracted twice with Et2O. The combined organic layers were dried over Na2SO4, filtered, concentrated, and purified via flash chromatography (hexane/EtOAc) to provide 4-bromo-5-methoxyindole XLVI (38 mg, 3% yield) as an oil.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-5-methoxyindole-2-carboxylic acid (1.25 g, 4.19 mmol), quinoline (15 ml) and copper chromite (313 mg) were mixed together. Nitrogen was gently bubbled through the mixture for 5 minutes, then the mixture heated quickly to 245° C. under an atmosphere of nitrogen. After 90 minutes the mixture was cooled to ambient temperature diluted with ethyl acetate (100 ml) and washed with 2M aqueous hydrochloric acid (60 ml). The ethyl acetate layer was filtered, the filtrate dried (MgSO4) and the solvent evaporated. The residue was purified by silica column chromatography eluting with dichloromethane/hexane (1/1) to give 4-bromo-5-methoxyindole (635 mg, 60%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
313 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Bromo-3-methyl-4-nitro-phenol, (100 g, 0.43 mol, Intermediate 72) was dissolved in acetone (500 mL), grinded K2CO3, 119 g (0.86 mol) and methyl iodide, 83 g (0.59 mol) were added and the reaction mixture was heated at reflux for one hour. The suspension was filtered and the solvent was removed at reduced pressure to give a brown spontaneously crystallizing oil that was used directly in the next synthetic step. Quantitative yield. The crude methoxy ether, 106 g (0.43 mol) was dissolved in dry DMF (350 mL), dimethylformamid dimethylacetal[DMFDMA], 103 g (0.87 mol) was added and the reaction was heated and stirred at 90° C. for two days. During the next three days were each day a portion of DMFDMA, 20 g (0.17 mol) added while the mixture was continued to be heated. The solvent was removed at reduced pressure and the black/red oily residue was dissolved in HOAc (300 mL). The viscous solution was carefully added to a well stirred suspension of iron powder, 72 g (1.3 mol) in warm HOAc (700 mL) at such rate the exothermic reaction allowed. The thick reaction mixture was heated at reflux for one hour, the solids were filtered of and the solvent was removed at reduced pressure. The black residue was dissolved in warm CHCl3 (700 mL), heptane (600 mL) and 50 g of silica gel was added, the mixture was filtered through a pad of silica, washed with 50/50 CHC13/heptane and the solvent was again removed at reduced pressure. The black residue was chromatographed on a column of silica with petroleum ether/EtOAc 90/10 as eluent to give 14.9 g (15%) of the target compound as a olive green solid. MS (ESI+) for C9H8BrNO m/z 226/228 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 72
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
15%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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